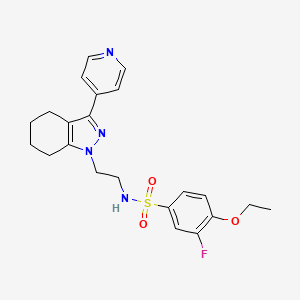

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a 4-ethoxy-3-fluoro substitution on the benzene ring and a tetrahydroindazole core linked via an ethyl group. Such structural features are common in kinase inhibitors and sulfonamide-based therapeutics, where the sulfonamide group acts as a key pharmacophore for target binding .

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O3S/c1-2-30-21-8-7-17(15-19(21)23)31(28,29)25-13-14-27-20-6-4-3-5-18(20)22(26-27)16-9-11-24-12-10-16/h7-12,15,25H,2-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJPTUSTTDQKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of arylsulfonamides, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound enhance its interactions with biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 393.5 g/mol. Its CAS number is 1235385-43-9. The structure includes several functional groups that contribute to its biological activity:

- Ethoxy group : Enhances lipophilicity and solubility.

- Fluoro group : Modifies electronic properties and can improve binding affinity.

- Pyridinyl and indazole moieties : Important for interaction with biological targets.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. The sulfonamide group may form hydrogen bonds with biological macromolecules, while the fluorine and ethoxy groups enhance binding affinity and specificity. Ongoing research aims to elucidate these interactions further to optimize the compound's design for targeted therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 84 | Pim Kinases | 0.03 - 0.11 | |

| Compound 100 | FGFR1 | < 4.1 | |

| Compound 119 | ERK1/2 | 20 - 7 |

These findings suggest that derivatives of this compound may inhibit key signaling pathways involved in cancer progression.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study evaluating a series of indazole-containing compounds, one derivative exhibited potent inhibition against cancer cell lines with an IC50 value significantly lower than that of existing treatments. This suggests that structural modifications similar to those found in this compound could lead to enhanced therapeutic profiles.

Case Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the indazole scaffold led to improved enzymatic inhibition and cellular activity in cancer models. This emphasizes the importance of structural optimization in developing effective therapeutics based on this compound's framework.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Cores: The target compound’s tetrahydroindazole core distinguishes it from pyrazolopyrimidine () and pyrrolopyridine () cores. Indazoles are known for enhanced metabolic stability compared to pyrimidines or pyrroles .

- Substituent Effects: The ethoxy group in the target compound may improve lipophilicity relative to methyl or isopropyl groups in analogs.

- Sulfonamide vs. Benzamide : Unlike the benzamide in Example 53 , the sulfonamide group in the target compound offers stronger hydrogen-bond acceptor capacity, critical for target engagement in enzymes like carbonic anhydrases or kinases .

Q & A

(Basic) What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the indazole and benzenesulfonamide moieties. Key steps include:

- Coupling reactions : Refluxing intermediates in ethanol with glacial acetic acid as a catalyst (common for heterocycle formation, as seen in triazole synthesis ).

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product.

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity and >95% purity .

(Advanced) How can coupling efficiency between the sulfonamide and indazole-ethylamine groups be optimized?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and coupling reagents (EDC/HOBt vs. DCC) to maximize yield .

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., ethyl group hydrolysis) .

- Microwave-assisted synthesis : Shortens reaction time (e.g., from 12 hours to 2 hours) while maintaining yield .

(Basic) What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), fluoro-substituted aromatic protons (δ ~7.0–7.5 ppm), and pyridyl protons (δ ~8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and NH bends (~3300 cm⁻¹) .

(Advanced) How can conflicting NMR data about sulfonamide conformation be resolved?

Answer:

- X-ray crystallography : Resolve steric effects of the ethoxy and fluoro groups on sulfonamide geometry (e.g., syn vs. anti conformers) .

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data .

- Variable-temperature NMR : Probe dynamic conformational changes in solution .

(Basic) What in vitro assays are suitable for initial biological evaluation?

Answer:

- Kinase inhibition assays : Test against kinase targets (e.g., JAK2 or CDKs) using ADP-Glo™ or fluorescence polarization .

- Cellular cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .

- Solubility studies : Use shake-flask method in PBS (pH 7.4) to determine log P .

(Advanced) How to address discrepancies between in vitro activity and in vivo efficacy?

Answer:

- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat/human liver microsomes) to identify metabolic hotspots (e.g., ethoxy group oxidation) .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .

- Isotopic labeling : Use ¹⁸O or ¹⁹F isotopes to track metabolite formation .

(Advanced) What strategies elucidate the SAR of ethoxy and fluoro substituents?

Answer:

- Analog synthesis : Replace ethoxy with methoxy or trifluoromethoxy to study steric/electronic effects .

- Molecular docking : Compare binding poses in kinase active sites (e.g., PyMOL, AutoDock) .

- Free-Wilson analysis : Quantify substituent contributions to activity using a library of derivatives .

(Advanced) How can multivariate analysis improve high-throughput screening data interpretation?

Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality to identify clusters of active/inactive analogs .

- Partial Least Squares (PLS) Regression : Correlate structural descriptors (e.g., log P, polar surface area) with IC₅₀ values .

- Heatmaps : Visualize activity trends across substituents (e.g., fluoro vs. chloro) .

(Basic) What safety precautions are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential sulfonamide toxicity .

- Ventilation : Use fume hoods to avoid inhalation of fluorinated aromatic intermediates .

- Waste disposal : Collect fluorinated byproducts in sealed containers for incineration .

(Advanced) How to reconcile contradictory cytotoxicity data across cell lines?

Answer:

- Proteomics : Identify differential expression of target proteins (e.g., via LC-MS/MS) .

- Membrane permeability assays : Measure cellular uptake using fluorescent analogs (e.g., BODIPY-labeled derivatives) .

- Transcriptomics : Analyze RNA-seq data to uncover resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.